molecular formula C16H12N4O6 B3020795 Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 866050-48-8

Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate

Cat. No.: B3020795
CAS No.: 866050-48-8
M. Wt: 356.294
InChI Key: WIOWEACCYSXJDY-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate from the first step and 3-nitrobenzoyl chloride.

    Reaction Conditions: The reaction is typically performed in the presence of a base like triethylamine in an organic solvent such as dichloromethane.

    Product: This step results in the formation of Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Mechanism of Action

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . They interact with active residues of ATF4 and NF-kB proteins , which play crucial roles in cellular stress responses and inflammatory processes.

Mode of Action

The compound’s mode of action is likely through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This is based on studies of similar compounds, which have shown significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Biochemical Pathways

The compound potentially affects several biochemical pathways. It may act as an inhibitor for cAMP-phosphodiesterase platelets, support adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthen PGI2 anti-aggregation activity and enhance the biosynthesis of PGI2, and decrease pulmonary hypertension .

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied using various assays, including cell viability assay (mtt), elisa, qrt-pcr, western blotting, and molecular docking .

Result of Action

The molecular results of similar compounds have revealed promising neuroprotective and anti-inflammatory properties . They have shown significant anti-neuroinflammatory properties and promising neuroprotective activity by reduced expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by functionalization to introduce the nitrophenyl and ethyl ester groups.

  • Formation of the Pyrido[2,3-d]pyrimidine Core

      Starting Materials: 2-aminopyridine and ethyl acetoacetate.

      Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide in ethanol, under reflux conditions.

      Intermediate: This step yields ethyl 2-amino-4-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation can lead to the formation of nitro derivatives or further oxidation of the pyrimidine ring.

  • Reduction

      Reagents: Reducing agents like sodium borohydride or catalytic hydrogenation.

      Conditions: Conducted under mild conditions to avoid over-reduction.

      Products: Reduction of the nitro group to an amino group, potentially altering the compound’s biological activity.

  • Substitution

      Reagents: Nucleophiles such as amines or thiols.

      Conditions: Typically performed in polar solvents at elevated temperatures.

      Products: Substitution reactions can introduce various functional groups, modifying the compound’s properties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-4-oxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate: Lacks the nitrophenyl group, which may result in different biological activities.

    7-(3-Nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid: The absence of the ethyl ester group can affect its solubility and reactivity.

    Ethyl 7-(4-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate: The position of the nitro group on the phenyl ring can influence its electronic properties and biological interactions.

Uniqueness

Ethyl 7-(3-nitrophenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate is unique due to the specific positioning of the nitrophenyl group, which can significantly impact its chemical reactivity and biological activity. This structural feature may confer enhanced binding affinity and specificity for certain molecular targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

ethyl 7-(3-nitrophenyl)-2,4-dioxo-1H-pyrido[2,3-d]pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6/c1-2-26-15(22)10-7-11(8-4-3-5-9(6-8)20(24)25)17-13-12(10)14(21)19-16(23)18-13/h3-7H,2H2,1H3,(H2,17,18,19,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIOWEACCYSXJDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC2=C1C(=O)NC(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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